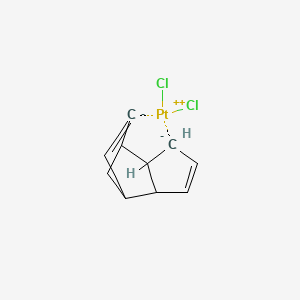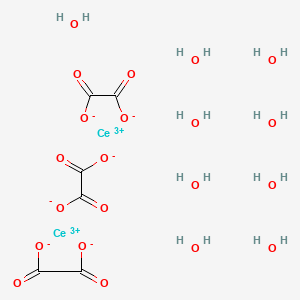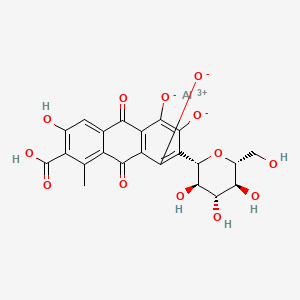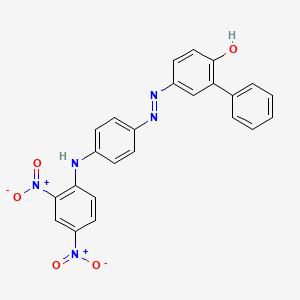
Dichloro(dicyclopentadienyl)platinum(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(dicyclopentadienyl)platinum(II) is an organometallic compound with the chemical formula Pt(C5H5)2Cl2 . It is a complex of platinum with two cyclopentadienyl rings and two chloride ions .
Molecular Structure Analysis
The molecular structure of Dichloro(dicyclopentadienyl)platinum(II) consists of a platinum atom at the center, bonded to two cyclopentadienyl rings and two chloride ions . The empirical formula is C10H12Cl2Pt, and the molecular weight is 398.19 .Physical And Chemical Properties Analysis
Dichloro(dicyclopentadienyl)platinum(II) is a solid substance . It has a melting point of 220-222 °C . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Catalysis : Dichloro(dicyclopentadienyl)platinum(II) is effective as a hydrosilylation catalyst in reactions involving a variety of functionalized alkenes, displaying high selectivity and yield (Wu et al., 2017).
Crystal Structure : Studies have characterized the crystal structure of certain platinum(II) complexes, including those related to Dichloro(dicyclopentadienyl)platinum(II), revealing insights into their molecular arrangements (Li & Liu, 2004).
Antitumor Properties : Research has explored the antitumor and antimitotic properties of cis-dichloro(dipyridine)platinum(II), a structural analog of Dichloro(dicyclopentadienyl)platinum(II), highlighting its potential in cancer therapy (Howle et al., 1972).
Synthesis and Characterization of Complexes : Various complexes involving Dichloro(dicyclopentadienyl)platinum(II) have been synthesized and characterized, contributing to the understanding of their chemical properties (Rothenburger et al., 2006).
Tumor-Inhibiting Effect : Isomeric complexes of Dichloro(dicyclopentadienyl)platinum(II) have been studied for their effects on different cancer cell lines, providing insights into their therapeutic potential (Wappes et al., 2004).
Photocatalysis : Dichloro(dicyclopentadienyl)platinum(II) derivatives have been demonstrated to be effective photocatalysts, particularly in hydrogen evolution from water (Kitamoto & Sakai, 2016).
Platinum Complexation in Solar Cells : The complexation of platinum(II) with polymers has been utilized to improve the efficiency of polymer solar cells, indicating its utility in renewable energy applications (Xu et al., 2019).
Safety and Hazards
Dichloro(dicyclopentadienyl)platinum(II) is classified as an Acute Tox. 4 Oral substance, indicating that it is harmful if swallowed . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .
Eigenschaften
InChI |
InChI=1S/C10H10.2ClH.Pt/c1-2-9-7-4-5-8(6-7)10(9)3-1;;;/h1-4,7-10H,6H2;2*1H;/q-2;;;+4/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZWORGWYUIYOP-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=[C-]C1C3C2C=C[CH-]3.Cl[Pt+2]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) | |
CAS RN |
12083-92-0 |
Source


|
| Record name | Dichloro(dicyclopentadienyl)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)



